molecular formula C18H16N4O3 B1450833 Amidoxime CAS No. 186953-55-9

Amidoxime

Cat. No.: B1450833
CAS No.: 186953-55-9
M. Wt: 336.3 g/mol
InChI Key: SFZULDYEOVSIKM-UHFFFAOYSA-N
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Description

Amidoxime is a chemical compound characterized by the presence of an amino group and a hydroxyimino group attached to the same carbon atom. This unique structure makes this compound a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Amidoximes are known for their ability to release nitric oxide, which has numerous biological effects, particularly on the cardiovascular system .

Chemical Reactions Analysis

Types of Reactions: Amidoximes undergo various chemical reactions, including oxidation, reduction, and substitution. The oxidation of amidoximes can be catalyzed by hemoproteins like cytochrome P450 or horseradish peroxidase, leading to the release of nitric oxide .

Common Reagents and Conditions: Common reagents used in the reactions of amidoximes include hydroxylamine for synthesis and various oxidants for oxidation reactions. The reaction conditions often involve mild temperatures and specific catalysts to facilitate the desired transformations .

Major Products Formed: The major products formed from the oxidation of amidoximes are nitric oxide and other nitrogen-containing compounds. These products have significant biological and industrial applications .

Mechanism of Action

The mechanism of action of amidoximes involves their oxidation to release nitric oxide. This process is catalyzed by enzymes such as cytochrome P450 and nitric oxide synthase. The released nitric oxide then exerts its effects by interacting with molecular targets such as guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates various physiological responses .

Comparison with Similar Compounds

Amidoximes can be compared with other similar compounds such as oximes and imidedioximes:

    Oximes: Like amidoximes, oximes contain a hydroxyimino group but lack the amino group.

    Imidedioximes: These compounds, such as succinimidedioxime and glutarimidedioxime, are used in similar applications, particularly in uranium extraction.

Properties

IUPAC Name

N'-hydroxy-4-[5-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]furan-2-yl]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c19-17(21-23)13-5-1-11(2-6-13)15-9-10-16(25-15)12-3-7-14(8-4-12)18(20)22-24/h1-10,23-24H,(H2,19,21)(H2,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZULDYEOVSIKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=NO)N)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)/C(=N/O)/N)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186953-55-9
Record name DB-290
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186953559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DB-290
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R3RX2015Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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